molecular formula C19H13BrN2 B11995243 2-Bromo-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile

2-Bromo-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile

Cat. No.: B11995243
M. Wt: 349.2 g/mol
InChI Key: NSGBGNPPUUZWTE-UHFFFAOYSA-N
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Description

2-Bromo-4-phenyl-6-p-tolyl-nicotinonitrile is a chemical compound with the molecular formula C19H13BrN2 It is a brominated derivative of nicotinonitrile, characterized by the presence of phenyl and p-tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-phenyl-6-p-tolyl-nicotinonitrile typically involves multi-step organic reactions. One common method includes the bromination of 4-phenyl-6-p-tolyl-nicotinonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a specific range to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production of 2-Bromo-4-phenyl-6-p-tolyl-nicotinonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction parameters. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-phenyl-6-p-tolyl-nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with a boronic acid would produce a biaryl compound .

Scientific Research Applications

2-Bromo-4-phenyl-6-p-tolyl-nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-phenyl-6-p-tolyl-nicotinonitrile involves its interaction with specific molecular targets. The bromine atom and the aromatic rings play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(4-bromo-phenyl)-6-phenyl-nicotinonitrile
  • 2-Bromo-4-(2-chloro-phenyl)-6-phenyl-nicotinonitrile
  • 2-Bromo-4-(4-chloro-phenyl)-6-phenyl-nicotinonitrile

Uniqueness

2-Bromo-4-phenyl-6-p-tolyl-nicotinonitrile is unique due to the presence of both phenyl and p-tolyl groups, which influence its chemical properties and reactivity.

Properties

Molecular Formula

C19H13BrN2

Molecular Weight

349.2 g/mol

IUPAC Name

2-bromo-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C19H13BrN2/c1-13-7-9-15(10-8-13)18-11-16(14-5-3-2-4-6-14)17(12-21)19(20)22-18/h2-11H,1H3

InChI Key

NSGBGNPPUUZWTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)Br

Origin of Product

United States

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